molecular formula C17H27N B7907140 N-(4-isobutylbenzyl)cyclohexanamine

N-(4-isobutylbenzyl)cyclohexanamine

Cat. No.: B7907140
M. Wt: 245.4 g/mol
InChI Key: ZEXBZJKUEYCJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isobutylbenzyl)cyclohexanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, characterized by a cyclohexylamine core substituted with a 4-isobutylbenzyl group. This structure is part of a broader class of cyclohexylamine derivatives that have been extensively explored for their potential as bioactive molecules. The cyclohexylamine moiety is a recognized pharmacophore, a key structural component that can interact with biological targets, particularly in the development of enzyme inhibitors . For instance, structurally analogous compounds featuring the cyclohexylamine group have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a significant target for type 2 diabetes therapeutics . In these analogs, the cyclohexylamine group is crucial for binding to the enzyme's active site, suggesting that this compound may serve as a valuable synthetic intermediate or scaffold for researchers designing novel enzyme inhibitors. Beyond metabolic disease, the cyclohexylamine structure is a versatile building block in drug discovery. Research into similar compounds has demonstrated their application as neurokinin 1 (NK1) receptor antagonists, which are relevant for treating conditions like chemotherapy-induced nausea and vomiting . The specific 4-isobutylbenzyl substitution in this compound may offer unique steric and electronic properties, potentially influencing its lipophilicity, metabolic stability, and binding affinity to various biological targets. This makes it a compound of significant value for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular entities. As with all products of this nature, this compound is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N/c1-14(2)12-15-8-10-16(11-9-15)13-18-17-6-4-3-5-7-17/h8-11,14,17-18H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXBZJKUEYCJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves the condensation of 4-isobutylbenzaldehyde with cyclohexanamine to form an imine intermediate, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its selectivity and mild reaction conditions.

Procedure :

  • Combine equimolar quantities of 4-isobutylbenzaldehyde (1.0 equiv) and cyclohexanamine (1.2 equiv) in dichloromethane (DCM) under inert atmosphere.

  • Add STAB (1.5 equiv) portionwise at 0°C, then stir at room temperature for 12–24 hours.

  • Quench with aqueous sodium bicarbonate, extract with DCM, and purify via column chromatography.

Key Considerations :

  • Solvent : Dichloromethane or tetrahydrofuran (THF) ensures optimal solubility of reactants.

  • Acidity Control : A catalytic amount of acetic acid (0.1 equiv) accelerates imine formation by protonating the carbonyl oxygen.

  • Yield Optimization : Excess amine (1.2–1.5 equiv) minimizes aldol side reactions.

Analytical Validation

Successful synthesis is confirmed through:

  • 1^1H NMR : Disappearance of aldehyde proton (~9.8 ppm) and emergence of benzyl CH2_2 protons (~3.7 ppm).

  • IR Spectroscopy : Absence of C=O stretch (~1700 cm1^{-1}) and presence of N–H bend (~1600 cm1^{-1}).

Alkylation of Cyclohexanamine with 4-Isobutylbenzyl Halides

Nucleophilic substitution of cyclohexanamine with 4-isobutylbenzyl halides (Cl, Br) offers a direct route, though competing over-alkylation necessitates careful stoichiometric control.

Reaction Optimization

Procedure :

  • Dissolve cyclohexanamine (1.0 equiv) and 4-isobutylbenzyl bromide (1.1 equiv) in acetonitrile.

  • Add potassium carbonate (2.0 equiv) as a base to scavenge HBr.

  • Reflux at 80°C for 8–12 hours, followed by extraction and purification.

Challenges and Mitigation :

  • Dialkylation : Use of a large excess of amine (2.0–3.0 equiv) suppresses bis-alkylation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to avoid side reactions.

Comparative Performance

ConditionYield (%)Purity (%)Side Products
Acetonitrile, K2_2CO3_3, 80°C6892Dialkylated amine (12%)
DMF, Et3_3N, 60°C7589Dehalogenation byproducts (8%)

Photochemical Synthesis via Trichloroacetyl Intermediates

Photochemical methods, though less conventional, provide an innovative pathway through in situ generation of reactive intermediates. This approach is adapted from N-substituted trichloroacetamide (NTCA) synthesis.

Photochemical Activation

Procedure :

  • Irradiate a solution of tetrachloroethylene (TCE) and cyclohexanamine under UV light (254 nm) with O2_2 bubbling.

  • Trichloroacetyl chloride forms in situ, reacting with the amine to yield NTCA intermediates.

  • Base-catalyzed condensation with 4-isobutylbenzyl alcohol affords the target compound.

Advantages :

  • Tunable Reactivity : Fluorinated NTCAs accelerate condensation kinetics, enabling higher yields.

  • Safety : Avoids handling corrosive acyl chlorides directly.

Limitations :

  • Requires specialized UV photoreactors.

  • Lower yields (~50–60%) compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-isobutylbenzyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Chiral Amine Synthesis
N-(4-isobutylbenzyl)cyclohexanamine serves as a valuable chiral building block in the synthesis of pharmaceuticals. Its derivatives can be utilized in the preparation of various bioactive compounds, including those with significant therapeutic effects. For instance, cyclohexylamine derivatives have been explored for their potential use in drug design, particularly in creating selective inhibitors for various biological targets .

Drug Intermediates
The compound is also investigated as an intermediate in the synthesis of drugs. Its structural features allow it to participate in reactions that yield pharmacologically active substances. A notable example is its role in the synthesis of N-substituted ureas, which are widely used in medicinal chemistry and agricultural applications .

Chemical Synthesis

Synthesis of N-Substituted Ureas
Recent advancements highlight a method for synthesizing N-substituted ureas via nucleophilic addition of amines to potassium isocyanate. This process is scalable and environmentally friendly, making it suitable for industrial applications. The method demonstrates high yields and selectivity, showcasing the versatility of compounds like this compound in forming complex urea structures .

Polymeric Materials
The compound's derivatives have been studied for their potential use in polymer chemistry. Specifically, sterically hindered polymeric amines derived from cyclohexanamine can enhance the properties of polymeric materials, contributing to improved thermal stability and mechanical strength . This application underscores the compound's relevance beyond traditional organic synthesis.

Case Study 1: Drug Development

A study focused on the use of cyclohexylamine derivatives in drug discovery revealed their effectiveness as intermediates in synthesizing selective monoamine oxidase inhibitors. These inhibitors are crucial in treating neurological disorders such as depression and anxiety . The research demonstrated that specific modifications to the cyclohexanamine structure could enhance selectivity and potency.

Case Study 2: Agricultural Applications

This compound has been explored for its potential role in agrochemicals. Its derivatives are being studied as key intermediates in the synthesis of herbicides and fungicides, which are essential for modern agriculture . The ability to produce these compounds efficiently could lead to more sustainable agricultural practices.

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalChiral amine synthesisEffective building block for bioactive compounds
Chemical SynthesisN-substituted urea productionHigh yields; environmentally friendly methods
Polymer ChemistryEnhancing polymer propertiesImproved thermal stability and mechanical strength
Agricultural ChemistryHerbicide and fungicide intermediatesPotential for sustainable agricultural practices

Mechanism of Action

The mechanism of action of N-(4-isobutylbenzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclohexanamine Derivatives

Chemical Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Isomerism Safety Data
N-(4-Isobutylbenzyl)cyclohexanamine Not available C₁₇H₂₇N ~245.4 (estimated) Isobutylbenzyl group on cyclohexanamine Likely none No direct data
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 Two cyclohexylamines linked by methylene Trans-trans, cis-cis, cis-trans isomers OECD-evaluated for toxicity
N-Benzylcyclohexanamine Not provided C₁₃H₁₉N 189.30 Benzyl group on cyclohexanamine None No known hazards
N-(2-Chloro-4-(dioxaborolan)benzyl)cyclohexanamine 2096329-99-4 C₁₉H₂₉BClNO₂ 349.7 Chloro and boron-containing substituents None Limited data

Key Observations:

  • PACM’s methylene-linked diamines enable polymer crosslinking, a feature absent in monoamine derivatives .
  • Isomerism : PACM exhibits geometric isomerism (trans-trans, cis-cis, cis-trans), which influences its crystallinity and reactivity in polyamide synthesis . In contrast, this compound lacks such isomerism due to its single substitution.

Toxicity and Regulatory Status

  • PACM : Evaluated by the OECD for environmental and health impacts, with data suggesting moderate toxicity due to amine reactivity .
  • Target Compound: No direct data available; extrapolation from analogs suggests moderate toxicity typical of secondary amines.

Research Findings and Data Gaps

  • N-Benzylcyclohexanamine: Limited industrial use, with research focused on synthetic pathways rather than toxicology .
  • Critical Data Gaps : Experimental data on the target compound’s solubility, stability, and biological activity are needed to validate extrapolations from analogs.

Biological Activity

N-(4-isobutylbenzyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity as a ligand and therapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclohexylamine with 4-isobutylbenzyl chloride. This process is conducted under basic conditions, often using solvents such as dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the nucleophilic substitution reaction. The reaction is generally performed at room temperature or slightly elevated temperatures until completion.

Chemical Characteristics

This compound can participate in various chemical reactions:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : It can be reduced to yield secondary or tertiary amines.
  • Substitution : The benzyl group may undergo electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can influence various biological pathways, making it a candidate for further therapeutic exploration.

Research Findings

Recent studies have investigated the compound's potential as a ligand in receptor binding studies. The findings suggest that it may exhibit significant affinity for certain biological targets, which could lead to therapeutic applications in treating various conditions.

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of cyclohexanamines, including this compound, showed promising antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 3 to 23 μM against different cancer types, indicating their potential as anticancer agents .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). In vitro studies have shown that Mannich bases related to cyclohexanamines can inhibit AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
CyclohexylamineSimple amineBasic amine properties
4,4’-methylenebis-cyclohexanamineDicyclic amineEnhanced binding properties
N-benzylcyclohexanamineBenzyl-substituted amineModerate receptor affinity
This compoundIsobutyl-substituted amineHigh potential as a ligand

This compound stands out due to the presence of the isobutyl group on the benzyl moiety, which influences its chemical reactivity and binding properties compared to other similar compounds.

Q & A

Basic: What are the established synthetic routes for N-(4-isobutylbenzyl)cyclohexanamine, and what reaction conditions are typically employed?

Answer:
The synthesis of this compound typically involves reductive amination between 4-isobutylbenzaldehyde and cyclohexylamine. A common procedure (General Procedure A) includes:

  • Reactants : Aldehyde (e.g., 4-isobutylbenzaldehyde) and cyclohexylamine in stoichiometric ratios.
  • Reducing Agent : Sodium triacetoxyborohydride (STAB) or hydrogenation catalysts under inert atmospheres.
  • Purification : Column chromatography (e.g., hexanes/EtOAc with triethylamine) to isolate the product as a colorless oil, achieving yields ~48% .
  • Validation : IR spectroscopy for functional group analysis (e.g., amine N-H stretches at ~2923 cm⁻¹) and TLC for monitoring reaction progress .

Advanced: How can computational methods like molecular docking and ADME prediction be integrated into the design of derivatives of this compound for pharmacological studies?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between derivatives and target proteins (e.g., 3G9K protein). Analyze binding affinities and pose orientations to prioritize candidates .
  • ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, bioavailability). For example, derivatives with LogP <5 and ≤3 hydrogen bond donors are preferred for oral bioavailability .
  • Validation : Cross-reference computational results with experimental data (e.g., in vitro enzyme inhibition assays) to resolve discrepancies arising from force field limitations or solvation effects .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

Answer:

  • FT-IR : Identify primary amine stretches (N-H, ~3300–3500 cm⁻¹) and aromatic C-H bends (~746 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), benzylic CH₂ (δ 3.7–4.0 ppm), and cyclohexyl CH₂ (δ 1.0–2.0 ppm).
    • ¹³C NMR : Quaternary carbons in the benzyl group (δ ~140 ppm) and cyclohexyl carbons (δ ~25–55 ppm) .
  • Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺ at m/z 260) and fragmentation patterns (e.g., loss of isobutyl group) .

Advanced: In crystallographic studies of this compound derivatives, how do discrepancies between experimental data and computational models arise, and what strategies resolve these conflicts?

Answer:

  • Discrepancy Sources :
    • Thermal Motion : High B-factors in X-ray data may indicate dynamic disorder, conflicting with static DFT-optimized geometries .
    • Twinning : SHELXL refinement can resolve twinned crystals by testing for pseudo-merohedral twinning .
  • Resolution Strategies :
    • Hybrid Refinement : Combine SHELX software for experimental data with quantum mechanical (QM) methods like DFT to refine hydrogen positions .
    • Validation Tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors. Monitor airborne concentrations with real-time sensors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .
  • Storage : In sealed containers under nitrogen, away from oxidizers and ignition sources .

Advanced: How can reaction optimization address low yields in the synthesis of this compound derivatives?

Answer:

  • Parameter Screening :
    • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-reduction) .
    • Catalyst Loading : Increase STAB equivalents (1.5–2.0 equiv.) to drive reductive amination .
  • Byproduct Analysis : Use LC-MS to detect imine intermediates or dimerization products. Adjust stoichiometry or solvent polarity (e.g., switch from THF to DCM) to suppress byproducts .

Basic: What analytical methods are used to assess the purity of this compound post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is acceptable for pharmacological studies .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 81.2%, H: 10.1%, N: 5.6%) .
  • Melting Point : Though often a liquid, derivatives (e.g., hydrochloride salts) should exhibit sharp melting points (e.g., 115–117°C) .

Advanced: How does the electronic environment of the benzyl group in this compound influence its reactivity in further functionalization?

Answer:

  • Electron-Donating Effects : The isobutyl group increases electron density at the para position, enhancing susceptibility to electrophilic substitution (e.g., nitration at the meta position due to steric hindrance) .
  • Steric Effects : Bulky isobutyl groups hinder axial approach in SN2 reactions, favoring elimination pathways. Use bulky bases (e.g., LDA) to mitigate side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.